2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves a multi-step process. One common method starts with the preparation of 4-(2,2-dicyanovinyl)phenol, which is then reacted with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or cyano groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoactive compounds.
Mechanism of Action
The mechanism of action of 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound’s cyano and trifluoromethyl groups can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- 4-(2,2-Dicyanovinyl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H12F3N3O2 |
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Molecular Weight |
371.3 g/mol |
IUPAC Name |
2-[4-(2,2-dicyanoethenyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H12F3N3O2/c20-19(21,22)15-2-1-3-16(9-15)25-18(26)12-27-17-6-4-13(5-7-17)8-14(10-23)11-24/h1-9H,12H2,(H,25,26) |
InChI Key |
FHRZZJUBFGTASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C=C(C#N)C#N)C(F)(F)F |
Origin of Product |
United States |
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